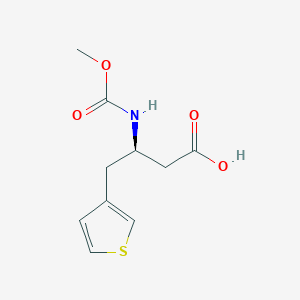
(R)-3-((Methoxycarbonyl)amino)-4-(thiophen-3-YL)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-((Methoxycarbonyl)amino)-4-(thiophen-3-YL)butanoic acid is an organic compound that features a thiophene ring, a butanoic acid moiety, and a methoxycarbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((Methoxycarbonyl)amino)-4-(thiophen-3-YL)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as thiophene and butanoic acid derivatives.
Formation of Intermediate: The thiophene ring is functionalized through various reactions, such as halogenation or lithiation, to introduce the necessary substituents.
Coupling Reactions: The functionalized thiophene is then coupled with a butanoic acid derivative using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of ®-3-((Methoxycarbonyl)amino)-4-(thiophen-3-YL)butanoic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-((Methoxycarbonyl)amino)-4-(thiophen-3-YL)butanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, organolithium compounds, and Grignard reagents.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various substituted thiophene derivatives
Applications De Recherche Scientifique
®-3-((Methoxycarbonyl)amino)-4-(thiophen-3-YL)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic electronic materials, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of ®-3-((Methoxycarbonyl)amino)-4-(thiophen-3-YL)butanoic acid depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating their function.
Electronic Properties: In organic electronics, the compound’s conjugated system allows for efficient charge transport and light emission.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 3-thiophenecarboxylic acid share structural similarities.
Butanoic Acid Derivatives: Compounds such as 3-hydroxybutanoic acid and 4-aminobutanoic acid have similar functional groups.
Uniqueness
®-3-((Methoxycarbonyl)amino)-4-(thiophen-3-YL)butanoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential applications in diverse fields. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C10H13NO4S |
|---|---|
Poids moléculaire |
243.28 g/mol |
Nom IUPAC |
(3R)-3-(methoxycarbonylamino)-4-thiophen-3-ylbutanoic acid |
InChI |
InChI=1S/C10H13NO4S/c1-15-10(14)11-8(5-9(12)13)4-7-2-3-16-6-7/h2-3,6,8H,4-5H2,1H3,(H,11,14)(H,12,13)/t8-/m1/s1 |
Clé InChI |
FFVVNXZPAQFBJC-MRVPVSSYSA-N |
SMILES isomérique |
COC(=O)N[C@H](CC1=CSC=C1)CC(=O)O |
SMILES canonique |
COC(=O)NC(CC1=CSC=C1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



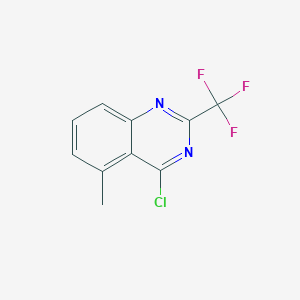
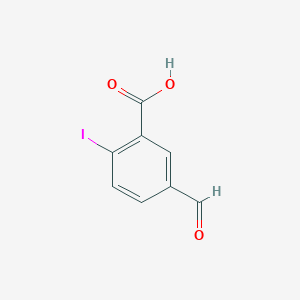
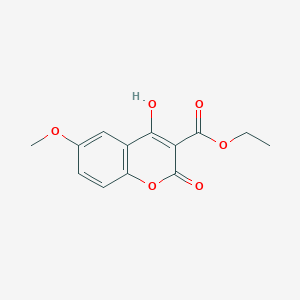
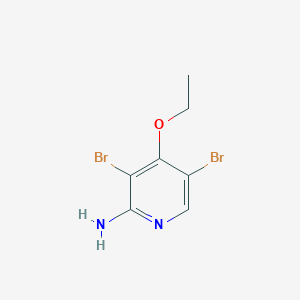
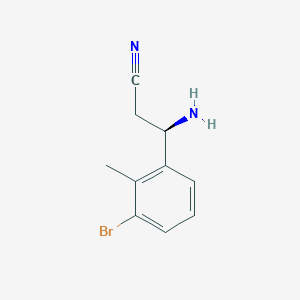

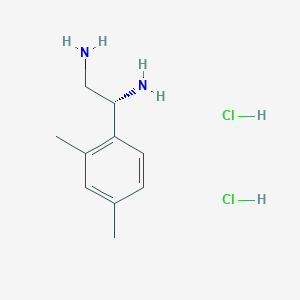
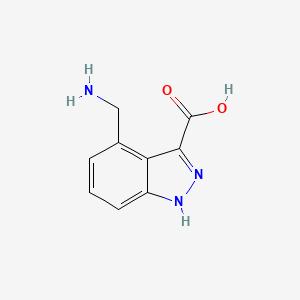
![1,1a,6,6a-Tetrahydro-1,6-methanocyclopropa[a]inden-2-amine](/img/structure/B13033307.png)
![(3R)-5-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13033313.png)


![2,6-Dibromo-3H-imidazo[4,5-b]pyridine](/img/structure/B13033325.png)
